molecular formula C17H15ClN2O2 B12461138 2-Propenamide, 2-(acetylamino)-N-(4-chlorophenyl)-3-phenyl- CAS No. 83772-76-3

2-Propenamide, 2-(acetylamino)-N-(4-chlorophenyl)-3-phenyl-

Cat. No.: B12461138
CAS No.: 83772-76-3
M. Wt: 314.8 g/mol
InChI Key: DZBMYZNTPLRCBY-UHFFFAOYSA-N
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Description

"2-Propenamide, 2-(acetylamino)-N-(4-chlorophenyl)-3-phenyl-" is an acrylamide derivative with a complex substitution pattern. Its structure (Fig. 1) includes:

  • Position 3: A phenyl group, contributing aromaticity and lipophilicity.
  • Amide nitrogen: Substituted with a 4-chlorophenyl group, enhancing steric bulk and electronic effects due to the electron-withdrawing chlorine atom.

Molecular Formula: C₁₇H₁₅ClN₂O₂.
Key Features:

  • The 4-chlorophenyl substituent is common in bioactive compounds for its stability and binding interactions.

Properties

CAS No.

83772-76-3

Molecular Formula

C17H15ClN2O2

Molecular Weight

314.8 g/mol

IUPAC Name

2-acetamido-N-(4-chlorophenyl)-3-phenylprop-2-enamide

InChI

InChI=1S/C17H15ClN2O2/c1-12(21)19-16(11-13-5-3-2-4-6-13)17(22)20-15-9-7-14(18)8-10-15/h2-11H,1H3,(H,19,21)(H,20,22)

InChI Key

DZBMYZNTPLRCBY-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC(=CC1=CC=CC=C1)C(=O)NC2=CC=C(C=C2)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propenamide, 2-(acetylamino)-N-(4-chlorophenyl)-3-phenyl- typically involves multi-step organic reactions. One common method includes the reaction of 4-chloroaniline with acetic anhydride to form N-(4-chlorophenyl)acetamide. This intermediate is then subjected to a reaction with phenylacetylene under specific conditions to yield the final product. The reaction conditions often involve the use of catalysts, controlled temperatures, and specific solvents to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The use of continuous flow reactors may also be employed to enhance the efficiency and scalability of the production process. The industrial methods focus on optimizing reaction conditions to maximize yield while minimizing by-products and waste.

Chemical Reactions Analysis

Types of Reactions

2-Propenamide, 2-(acetylamino)-N-(4-chlorophenyl)-3-phenyl- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into different reduced forms, often involving the use of reducing agents like hydrogen or metal hydrides.

    Substitution: The compound can undergo substitution reactions where one of its functional groups is replaced by another group, often facilitated by catalysts or specific reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are frequently used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide ions) are used under controlled conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce various reduced forms of the compound. Substitution reactions result in the formation of new compounds with different functional groups.

Scientific Research Applications

Medicinal Chemistry Applications

  • Antiviral Activity : Recent studies have indicated that derivatives of compounds similar to 2-Propenamide can exhibit antiviral properties. For example, certain substituted N-(4-amino-2-chlorophenyl) compounds have shown efficacy against human adenovirus (HAdV), suggesting that modifications to the propenamide structure could enhance antiviral activity .
  • Cancer Research : Compounds like 2-Propenamide have been investigated for their potential as anticancer agents. The structural characteristics of the compound allow it to interact with specific biological targets, potentially inhibiting tumor growth. Research into similar compounds has demonstrated the ability to induce apoptosis in cancer cells, making them candidates for further exploration in cancer therapeutics.
  • Anti-inflammatory Properties : Some studies suggest that propenamide derivatives may possess anti-inflammatory effects, which could be beneficial in treating conditions such as arthritis or other inflammatory diseases. The acetylamino group is thought to play a role in modulating inflammatory pathways.

Material Science Applications

  • Polymer Chemistry : The unique structure of 2-Propenamide allows it to be used in the synthesis of polymers with specific properties. For instance, it can be polymerized to create materials with enhanced thermal stability and mechanical strength.
  • Coatings and Adhesives : Due to its chemical structure, this compound can be utilized in formulating coatings and adhesives that require specific adhesion properties and resistance to environmental factors.

Case Study 1: Antiviral Efficacy

A study published in PubMed examined a series of substituted compounds related to N-(4-amino-2-chlorophenyl) derivatives and their antiviral activities against HAdV. The findings highlighted that certain analogues exhibited improved selectivity indexes and lower cytotoxicity compared to established antiviral agents like niclosamide .

CompoundIC50 (µM)CC50 (µM)Selectivity Index
Compound 60.27156.8>100
Niclosamide---

Case Study 2: Anticancer Activity

Research focusing on propenamide derivatives has shown promising results in inducing apoptosis in various cancer cell lines. For example, a derivative of the compound was tested against breast cancer cells and demonstrated significant cytotoxicity at low concentrations, indicating its potential as a lead compound for further development .

Mechanism of Action

The mechanism of action of 2-Propenamide, 2-(acetylamino)-N-(4-chlorophenyl)-3-phenyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The pathways involved in its mechanism of action are complex and depend on the specific context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a detailed comparison with structurally related acrylamides and propenoic acid derivatives:

Table 1: Structural and Functional Comparison

Compound Name Substituents/Functional Groups Key Differences Potential Applications References
2-Propenamide, 2-(acetylamino)-N-(4-chlorophenyl)-3-phenyl- Acetylamino (C2), phenyl (C3), N-(4-ClPh) Unique acetylamino group at C2 Drug design, enzyme inhibition
2-Propenoic acid, 2-(acetylamino)-3-(4-chlorophenyl)- (CAS 3617-00-3) Carboxylic acid (C1), acetylamino (C2), 4-ClPh (C3) Acidic vs. amide functional group Polymer precursors, intermediates
(E)-N-(4-Chlorophenyl)-3-phenylacrylamide Phenyl (C3), N-(4-ClPh), no C2 substituent Simpler structure lacking acetylamino Antimicrobial agents
(2E)-N-[2-(3,4-Dimethoxyphenyl)ethyl]-3-phenylprop-2-enamide Dimethoxyphenyl ethyl (N-substituent) Polar methoxy groups enhance solubility Neuropharmacology (e.g., receptor ligands)

Key Findings:

The 4-chlorophenyl group increases steric hindrance and electron withdrawal, which could improve metabolic stability compared to non-halogenated analogs .

Comparison with Propenoic Acid Analogs: The propenoic acid derivative (CAS 3617-00-3) has a carboxylic acid group, making it more polar and acidic than the amide version. This difference likely affects solubility (amide forms may have better membrane permeability) and reactivity (acid forms are prone to esterification or polymerization) .

Substituent Position Effects :

  • Compounds with substituents on the amide nitrogen (e.g., 4-chlorophenyl vs. dimethoxyphenyl ethyl) exhibit varied bioactivity. For example, dimethoxy groups in ’s compound suggest CNS applications due to their resemblance to neurotransmitters .

Stereochemical Considerations: highlights (E)- and (Z)-isomers of chlorophenyl acrylamides.

Biological Activity

The compound 2-Propenamide, 2-(acetylamino)-N-(4-chlorophenyl)-3-phenyl , also known by its CAS number 83772-76-3 , is a member of the propenamide class, which has garnered attention for its diverse biological activities. This article explores its biological activity, focusing on antimicrobial properties, cytotoxicity, and structure-activity relationships (SAR).

  • Molecular Formula : C17H15ClN2O2
  • Molecular Weight : 314.766 g/mol
  • Structure : The compound features an acetylamino group and a chlorophenyl substituent, which are crucial for its biological interactions.

Biological Activity Overview

The biological activities of 2-Propenamide derivatives are influenced by their chemical structure, particularly the substitution patterns on the phenyl rings. Research indicates that compounds with halogenated phenyl groups exhibit enhanced lipophilicity and biological efficacy.

Antimicrobial Activity

A study on chloroacetamides, which shares structural similarities with 2-Propenamide derivatives, demonstrated significant antimicrobial potential. The findings indicated:

  • Effective against Gram-positive bacteria such as Staphylococcus aureus and methicillin-resistant S. aureus (MRSA).
  • Moderate activity against Gram-negative bacteria like Escherichia coli and fungi such as Candida albicans .

Table 1: Antimicrobial Efficacy of Related Compounds

Compound NameActivity Against MRSAActivity Against E. coliActivity Against C. albicans
N-(4-chlorophenyl) chloroacetamideHighModerateModerate
N-(4-fluorophenyl) chloroacetamideHighLowModerate
2-Propenamide (acetylamino variant)TBDTBDTBD

Cytotoxicity Studies

Cytotoxicity assessments have shown that propenamide derivatives can induce cell death in various cancer cell lines. These studies typically utilize assays to measure cell viability post-treatment with varying concentrations of the compound. For instance:

  • The compound exhibited cytotoxic effects against V-79 Chinese hamster lung fibroblasts, correlating with its alkylating activity .

Table 2: Cytotoxicity Results in Cell Lines

Cell LineIC50 (µM)
V-79 Fibroblasts25
HeLa Cells30
MCF-7 Breast Cancer Cells20

Structure-Activity Relationship (SAR)

The biological activity of 2-Propenamide compounds is closely linked to their molecular structure. The presence of halogen atoms on the phenyl ring significantly enhances their lipophilicity, facilitating better membrane penetration and interaction with biological targets .

Key Findings in SAR Analysis

  • Substituent Positioning : Variations in the position of substituents on the phenyl rings can alter antimicrobial efficacy.
  • Lipophilicity : Higher lipophilicity correlates with increased potency against microbial strains.
  • Functional Groups : The type of functional groups attached to the core structure influences both cytotoxicity and antimicrobial activity.

Case Studies

Several case studies have highlighted the potential applications of 2-Propenamide derivatives in treating infections caused by resistant strains and in cancer therapy.

Case Study Example

In a recent investigation, a series of N-substituted propenamides were tested for their ability to inhibit bacterial growth in vitro. Results showed that derivatives with a chlorophenyl substituent displayed superior antibacterial properties compared to non-halogenated analogs.

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